2-Methyloctadecyl acrylate CAS 93804-55-8 chemical properties
2-Methyloctadecyl acrylate CAS 93804-55-8 chemical properties
An In-depth Technical Guide to 2-Methyloctadecyl Acrylate (CAS 93804-55-8): Properties, Reactivity, and Applications
Introduction
2-Methyloctadecyl acrylate (CAS 93804-55-8) is a long-chain, branched acrylate ester. As a functional monomer, its unique structure—comprising a reactive acrylate head and a substantial, hydrophobic 2-methyloctadecyl tail—positions it as a valuable building block in polymer science. The incorporation of this monomer into polymer backbones imparts specific and desirable characteristics, such as hydrophobicity, low surface energy, and flexibility. This guide provides a comprehensive technical overview of its chemical properties, anticipated spectroscopic signatures, reactivity profile, potential applications, and handling considerations, aimed at researchers and scientists in materials science and drug development.
Physicochemical and Structural Properties
The fundamental properties of 2-Methyloctadecyl acrylate are derived from its molecular structure. The IUPAC name for this compound is 2-methyloctadecyl prop-2-enoate[1]. Its structure features a C22 backbone, making it a significantly hydrophobic molecule with limited solubility in polar solvents but good solubility in non-polar organic solvents like toluene and hexane[2].
Key Physical Properties
| Property | Value | Source |
| CAS Number | 93804-55-8 | [1] |
| Molecular Formula | C₂₂H₄₂O₂ | [1] |
| Molecular Weight | 338.57 g/mol | [1] |
| Density | 0.866 g/cm³ | [1] |
| IUPAC Name | 2-methyloctadecyl prop-2-enoate | [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(C)COC(=O)C=C | [1] |
| EC Number | 298-431-4 | [1] |
Molecular Structure
The structure consists of a terminal acrylate group, which is highly reactive and serves as the polymerization site, and a long, branched C19 alkyl chain that forms the ester linkage. This branching distinguishes it from its linear isomer, n-octadecyl acrylate, and can influence polymer morphology and properties by disrupting crystalline packing.
Caption: Chemical structure of 2-Methyloctadecyl acrylate.
Anticipated Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the acrylate group between δ 5.8 and 6.4 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) would likely appear around δ 4.1 ppm. The methine proton at the branch point and the terminal methyl groups of the alkyl chain would have characteristic chemical shifts, while the majority of the long alkyl chain would present as a broad, overlapping multiplet in the δ 1.2-1.6 ppm region.
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¹³C NMR: The carbonyl carbon of the ester group would be visible downfield, typically around δ 166 ppm. The sp² carbons of the vinyl group would appear in the δ 128-131 ppm range. The carbon of the -O-CH₂- group would be found around δ 65 ppm, with the remaining aliphatic carbons appearing upfield.
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FT-IR Spectroscopy: The infrared spectrum provides a clear fingerprint for the acrylate functionality. Key expected absorption bands include a strong C=O stretching vibration for the ester at approximately 1720-1740 cm⁻¹, a C=C stretching vibration around 1635 cm⁻¹, and a prominent C-O stretching band in the 1150-1200 cm⁻¹ region. The long alkyl chain would be identified by the C-H stretching vibrations just below 3000 cm⁻¹. IR spectroscopy is a powerful tool for analyzing the composition of copolymers containing this monomer[3].
Synthesis and Purification
The most direct and industrially relevant method for synthesizing 2-Methyloctadecyl acrylate is through the esterification of 2-methyloctadecanol with acrylic acid or one of its derivatives, such as acryloyl chloride.
Caption: Proposed synthesis via Fisher esterification.
Generalized Experimental Protocol: Acid-Catalyzed Esterification
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Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus or molecular sieves to remove the water byproduct and drive the reaction equilibrium forward.
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Charging Reactants: 2-methyloctadecanol, a slight excess of acrylic acid (e.g., 1.1-1.5 equivalents), and a suitable solvent (e.g., toluene) are added to the flask. A polymerization inhibitor, such as hydroquinone, is crucial to prevent the premature polymerization of acrylic acid and the product.
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Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
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Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing water collection in the Dean-Stark trap or by analytical techniques like Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then washed with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.
Reactivity and Polymerization
The chemistry of 2-Methyloctadecyl acrylate is dominated by the reactivity of its acrylate double bond. It readily undergoes free-radical polymerization, making it a functional monomer for creating a variety of polymeric materials[2][4].
Free-Radical Polymerization
This is the most common method for polymerizing acrylate monomers. The process involves an initiator that generates free radicals, which then attack the vinyl group of the monomer to initiate a growing polymer chain.
Caption: The three key stages of free-radical polymerization.
The long, branched alkyl chain plays a critical role in the final polymer's properties. It acts as an internal plasticizer, lowering the glass transition temperature (Tg) and imparting flexibility. Its significant hydrophobicity is transferred to the resulting polymer, making it suitable for applications requiring water resistance or low surface energy[4]. This monomer can be homopolymerized or copolymerized with other vinyl monomers (e.g., methyl methacrylate, styrene) to precisely tailor the final material's characteristics[5][6][7].
Stability and Storage
Like other acrylates, 2-Methyloctadecyl acrylate can undergo spontaneous and potentially violent polymerization if not properly stabilized[8][9]. Commercial grades are typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ). For the inhibitor to be effective, the presence of dissolved oxygen is required[8]. Therefore, the monomer should be stored under air, not an inert atmosphere, and kept away from heat, UV light, and contaminants like strong acids, bases, or free-radical initiators[8].
Potential Applications in Research and Development
The specific combination of a polymerizable head and a large hydrophobic tail makes 2-Methyloctadecyl acrylate a candidate for several advanced applications.
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Coatings and Adhesives: Polymers and copolymers incorporating this monomer can be used in formulations for paints, coatings, and adhesives[8][10]. The long alkyl chain can improve adhesion to non-polar substrates, provide water repellency, and enhance flexibility.
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Lubricant Additives: Long-chain poly(alkyl (meth)acrylates) are widely used as pour-point depressants and viscosity index improvers in lubricating oils[7]. The 2-methyloctadecyl group is well-suited for this purpose, potentially improving low-temperature fluidity and maintaining viscosity at higher temperatures.
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Surface Modification: The monomer can be grafted onto surfaces to create highly hydrophobic, low-energy interfaces. This is relevant for developing self-cleaning surfaces, anti-fouling coatings, and biocompatible materials where protein adsorption needs to be minimized[4].
-
Drug Delivery: The amphiphilic nature of copolymers made with this monomer can be exploited to form polymeric nanoparticles or micelles in aqueous environments. The hydrophobic core, formed by the octadecyl chains, can serve as a reservoir for encapsulating poorly water-soluble drug molecules, while a hydrophilic comonomer forms the stabilizing outer shell[4].
Safety and Handling
Specific toxicological data for 2-Methyloctadecyl acrylate (CAS 93804-55-8) is not extensively documented. Therefore, a conservative approach based on the known hazards of similar long-chain acrylates is recommended.
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Primary Hazards: Acrylates as a class are known to be skin and eye irritants and potential skin sensitizers[8][11][12][13]. Prolonged or repeated contact may lead to allergic contact dermatitis. Inhalation of vapors may cause respiratory tract irritation[12][13].
-
Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat, should be worn[12]. All work should be conducted in a well-ventilated area or a chemical fume hood.
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Handling and Disposal: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors. Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically through a licensed professional waste disposal service[13].
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
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PubChem. (n.d.). Methyl Methacrylate. National Center for Biotechnology Information. Retrieved from [Link]
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Matyjaszewski Polymer Group. (n.d.). ATRP of Acrylates. Carnegie Mellon University. Retrieved from [Link]
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